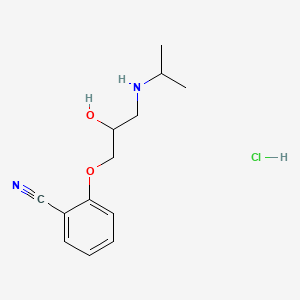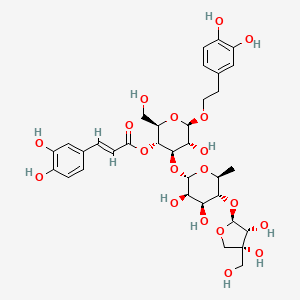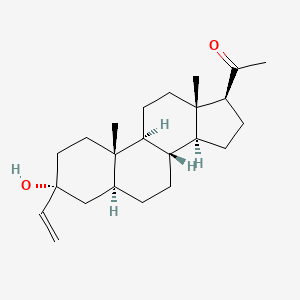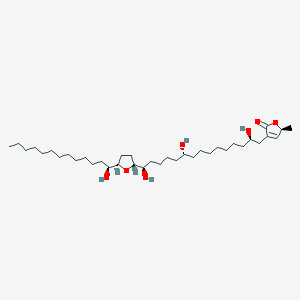![molecular formula C14H10BrN3O4 B1243959 N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B1243959.png)
N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromobenzoic acid [[amino-(4-nitrophenyl)methylidene]amino] ester is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
1. Ultrasound-Assisted Synthesis
Research by Harikumar and Rajendran (2014) utilized ultrasound irradiation in the synthesis of nitro aromatic ethers. They focused on the preparation of 1-butoxy-4-nitrobenzene, demonstrating enhanced reaction efficiency under ultrasound conditions. This method provides insights into the potential of ultrasound-assisted synthesis involving compounds like N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide (Harikumar & Rajendran, 2014).
2. Photodegradation of Nitrobenzene
Liu et al. (2016) developed a novel Ag(i)-calix[4]arene coordination polymer for the sensitive detection and efficient photodegradation of nitrobenzene in water. This research is significant for environmental remediation, offering methods to detect and degrade pollutants related to nitrobenzene, which is structurally related to N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide (Liu et al., 2016).
3. Functionalization of Electrodes
Actis et al. (2008) explored the chemical functionalization of glassy carbon electrodes with diazonium salts, including 4-bromobenzene and 4-(4'-nitrophenylazo)benzene. This research is relevant for electrochemical applications, where functionalized electrodes can be used for sensing or catalysis, potentially involving compounds like N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide (Actis et al., 2008).
4. Nitrobenzene Sensing
Research by Lakshmy et al. (2022) on the adsorption properties of cyclocarbon and its derivatives for nitrobenzene sensing emphasizes the growing interest in carbon-based materials for environmental monitoring. This study's relevance lies in its potential application in sensing technologies for compounds structurally similar to N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide (Lakshmy et al., 2022).
5. Polymerization Initiators
Greene and Grubbs (2010) investigated nitroxide-mediated polymerization using specific alkoxyamines derived from 4-nitrophenyl radicals. This research is pertinent to the development of polymers and coatings, which might find utility in fields where N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide or similar compounds are used (Greene & Grubbs, 2010).
properties
Molecular Formula |
C14H10BrN3O4 |
|---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-bromobenzoate |
InChI |
InChI=1S/C14H10BrN3O4/c15-12-4-2-1-3-11(12)14(19)22-17-13(16)9-5-7-10(8-6-9)18(20)21/h1-8H,(H2,16,17) |
InChI Key |
QWBZEMYFWMWFBB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Br |
SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(1S,4aS,4bR,7R,8aS,10aS)-4b,7,8a,10a-tetramethyl-7-(4-methylpent-3-enyl)-2-propan-2-ylidene-3,4,4a,5,6,8,9,10-octahydro-1H-phenanthren-1-yl]propan-1-ol](/img/structure/B1243882.png)

![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)




